molecular formula C17H14O3 B3035793 benzyl 2H-chromene-3-carboxylate CAS No. 338419-75-3

benzyl 2H-chromene-3-carboxylate

Cat. No.: B3035793
CAS No.: 338419-75-3
M. Wt: 266.29 g/mol
InChI Key: RBOAQXXDQLWXLS-UHFFFAOYSA-N
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Description

Benzyl 2H-chromene-3-carboxylate (CAS: 324065-51-2) is a chromene-derived ester with the molecular formula C₁₇H₁₂O₄ and a molecular weight of 280.28 g/mol . Structurally, it comprises a 2H-chromene (benzopyran) core substituted with a benzyl ester group at the 3-position. The compound is also known as 2-oxo-2H-chromene-3-carboxylic acid benzyl ester or coumarin-3-carboxylic acid benzyl ester, reflecting its structural similarity to coumarin derivatives .

Synthetic routes for related chromene-3-carboxylates typically involve Knoevenagel condensation or reactions of active methylene compounds with aldehydes. For example, 3-acetyl-2H-chromenes and analogous esters are synthesized via Knoevenagel reactions under catalytic conditions . These intermediates react with alcohols or amines in the presence of triethylamine to yield target compounds .

Properties

IUPAC Name

benzyl 2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-17(20-11-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)19-12-15/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAQXXDQLWXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group of 2H-chromene-3-carboxylic acid reacts with the hydroxyl group of benzyl alcohol to form the ester bond. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl 2H-chromene-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming benzyl 2H-chromene-3-methanol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl 2H-chromene-3-carboxylic acid.

    Reduction: Benzyl 2H-chromene-3-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Benzyl 2H-chromene-3-carboxylate exhibits a wide range of biological activities, including:

  • Anticancer Activity : Multiple studies have demonstrated its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown significant inhibition of proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
  • Antimicrobial Properties : Research indicates that compounds derived from this chromene structure possess antibacterial and antifungal activities. These properties make them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is crucial in treating chronic inflammatory diseases .

Applications in Drug Development

This compound serves as a pivotal scaffold in the development of novel pharmaceuticals. Its derivatives are being evaluated for:

  • Cancer Therapeutics : The structural modifications of this compound have led to the discovery of potent anticancer agents with improved selectivity and reduced side effects .
  • Neuroprotective Agents : Some derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

A series of substituted benzyl 2H-chromene-3-carboxylates were synthesized and tested against various cancer cell lines. Compounds showed IC50 values ranging from 1.2 to 5.5 μg/mL against MCF-7 cells, indicating strong anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of chromene derivatives, several compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications can enhance their antimicrobial potency .

Mechanism of Action

The mechanism of action of benzyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular receptors and signaling molecules.

Comparison with Similar Compounds

2,6-Dichlorobenzyl 2-Oxo-2H-Chromene-3-Carboxylate

This derivative (CAS: 694518-81-5) replaces the benzyl group with a 2,6-dichlorobenzyl moiety, resulting in a molecular formula of C₁₇H₁₀O₄Cl₂ and a molecular weight of 349.17 g/mol . The electron-withdrawing chlorine atoms likely enhance stability and alter electronic properties compared to the parent benzyl ester. Such halogenated derivatives are often explored for improved bioactivity or material properties.

3-Oxo-3H-Benzo[f]chromene-2-Carboxylic Acid Esters

These compounds, such as N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) , feature a fused naphthyl system (benzo[f]chromene) and a ketone group at position 3. They are synthesized via sequential condensation of Meldrum’s acid with aldehydes, followed by acid chloride formation and esterification/amidation . Key differences include:

  • Melting Points : Compound 5a exhibits a higher melting point (277.1–279.2°C) compared to simpler chromene esters, likely due to increased molecular rigidity and intermolecular hydrogen bonding .
  • Spectral Data: The ^1H-NMR of 5a shows aromatic proton resonances at δ 9.82 (amide NH) and δ 2.38 (methyl groups), distinguishing it from non-amidated esters .

Azo-Substituted 2H-Chromene-3-Carboxylates

Derivatives containing azo groups (e.g., compound 90–92 in ) demonstrate significant antioxidant activity. For example:

  • Compound 90 (with a para-OCH₃ group) shows enhanced DPPH radical scavenging due to electron-donating effects.
  • Compound 92 exhibits superior ABTS radical scavenging, highlighting substituent-dependent activity variations .

Table 1: Comparative Analysis of Chromene-3-Carboxylate Derivatives

Compound Molecular Formula Key Substituents Melting Point (°C) Notable Bioactivity Reference
Benzyl 2H-chromene-3-carboxylate C₁₇H₁₂O₄ Benzyl ester Not reported Not explicitly studied
2,6-Dichlorobenzyl derivative C₁₇H₁₀O₄Cl₂ 2,6-Dichlorobenzyl Not reported Potential enhanced stability
3-Oxo-benzo[f]chromene-2-carboxamide (5a) C₂₂H₁₇NO₃ N-(3,5-dimethylphenyl) 277.1–279.2 Anticancer (hypothesized)
Azo-chromene 90 C₁₈H₁₄N₂O₄ p-OCH₃ aryl azo Not reported DPPH scavenging (IC₅₀: ~20 µM)

Biological Activity

Benzyl 2H-chromene-3-carboxylate is a compound belonging to the chromene family, characterized by its fused benzopyran structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl substituent attached to a chromene core with a carboxylate group. The molecular formula is C12H10O3C_{12}H_{10}O_3. This structural configuration contributes to its reactivity and biological activity, making it a valuable target for pharmacological research.

Property Details
Molecular Formula C12H10O3C_{12}H_{10}O_3
Functional Groups Benzyl group, carboxylate group
Core Structure Chromene

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anticancer Properties

The compound has been investigated for its antiproliferative effects against several cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of colorectal cancer cells . The underlying mechanism is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways associated with cancer progression.

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. Its ability to scavenge free radicals has been documented in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Synthesis Methods

Various synthetic routes have been developed to produce this compound efficiently. A notable method involves a one-pot three-component reaction using salicylaldehydes, acetylacetone, and benzylamine under mild conditions. This approach not only simplifies the synthesis but also enhances yield and purity .

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a significant zone of inhibition compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Research : In vitro studies on human colon carcinoma (HCT-116) cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its role as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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